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Compound of Interest

Compound Name: GLS1 Inhibitor

Cat. No.: B607658

The landscape of cancer metabolism-targeted therapies has seen a significant advancement
with the development of glutaminase (GLS1) inhibitors. These agents target the crucial role of
glutamine in tumor cell growth and survival. This guide provides a comparative analysis of the
first-in-human clinical trial results for three key GLS1 inhibitors: Telaglenastat (CB-839), IACS-
6274 (IPN60090), and Sirpiglenastat (DRP-104).

At a Glance: GLS1 Inhibitors in Early Clinical
Development
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Inhibitor

Company

Trial Identifier

Phase

Key
Characteristics

Telaglenastat
(CB-839)

Calithera

Biosciences

NCT02071862

Phase I/l

First-in-class,
oral, selective,
allosteric inhibitor
of GLS1.[1]

IACS-6274
(IPN60090)

MD Anderson

Cancer Center

NCT03894540

Phase |

Potent, oral
GLS1 inhibitor
with excellent
pharmacokinetic

properties.[2][3]

Sirpiglenastat
(DRP-104)

Dracen

Pharmaceuticals

NCT04471415

Phase l/lla

Prodrug of the
broad-acting
glutamine
antagonist 6-
diazo-5-oxo-L-
norleucine
(DON).[4]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the first-in-human clinical
trials of these GLS1 inhibitors.

Table 1: Efficacy of First-in-Human GLS1 Inhibitors
(Monotherapy)
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" . Tumor Efficacy
Inhibitor Trial Dose ; Result
Type(s) Endpoint
Overall 5% (in renal
Telaglenastat NCT0207186  Advanced 800 mg BID
) Response cell
(CB-839) 2 Solid Tumors  (RP2D)

Rate (ORR) carcinoma)[1]

43% across

Disease expansion
Control Rate cohorts; 50%
(DCR) in renal cell

carcinoma.[1]

Stable
180mg BID _
Disease (SD)
NCT0389454  Advanced (Recommend  Best Overall )
IACS-6274 , in 17 of 20
0 Solid Tumors  ed Phase 2 Response
evaluable
Dose) ]
patients.[2]
Disease
Control Rate
60%][2]
(DCR) at 12
weeks
Preliminary
o Dose
Sirpiglenastat NCT0447141  Advanced ] ] results not
) escalation Efficacy Data
(DRP-104) 5 Solid Tumors ) yet reported
ongoing _ _
in detail.

BID: Twice daily; RP2D: Recommended Phase 2 Dose

Table 2: Safety and Tolerability of First-in-Human GLS1
Inhibitors
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Maximum

Most Common

Dose-Limiting

Inhibitor Trial Tolerated Dose  Adverse Events L
Toxicities (DLTSs)
(MTD) (AEs)
) Not specified in
Telaglenastat Fatigue (23%), o
NCT02071862 Not reached[1] detail in the
(CB-839) Nausea (19%)[1] )
provided results.
One patient at
the highest dose
level
experienced
. ) . acute renal
Not specified; Mild transient )
_ _ failure and
IACS-6274 NCT03894540 RP2D is 180mg visual _
) posterior
BID.[2] disturbances.[3] )
reversible
encephalopathy
syndrome
(PRES), which
fully resolved.[3]
Sirpiglenastat To be Data not yet Data not yet
NCT04471415 _
(DRP-104) determined. mature. mature.

Experimental Protocols
Telaglenastat (CB-839) - NCT02071862

This Phase I, open-label, first-in-human trial utilized a standard 3+3 dose-escalation design to

determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of telaglenastat in

patients with advanced solid tumors.[1] Following dose escalation, tumor-specific expansion

cohorts were enrolled.[1] Key assessments included safety monitoring, pharmacokinetics (PK),

pharmacodynamics (PD), and preliminary anti-tumor activity based on Response Evaluation
Criteria in Solid Tumors (RECIST 1.1).[1][5]

IACS-6274 - NCT03894540

This was a biomarker-driven, Phase | dose-escalation study in patients with molecularly

selected advanced solid tumors.[6] The trial employed a Bayesian Optimal Interval (BOIN)

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3001
https://www.mdanderson.org/newsroom/metabolic-inhibitor-iacs-6274-shows-early-antitumor-effects-underserved-patients-advanced-cancer.h00-159460845.html
https://www.mdanderson.org/newsroom/metabolic-inhibitor-iacs-6274-shows-early-antitumor-effects-underserved-patients-advanced-cancer.h00-159460845.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://clinicaltrials.gov/study/NCT02071862
https://conferences.medicom-publishers.com/content/conference-reports/iacs-6274-is-well-tolerated-and-biologically-active-in-selected-advanced-tumours/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

design for dose escalation.[2] The primary objectives were to evaluate the safety and
tolerability of IACS-6274, identify the maximum tolerated dose, and establish the
recommended Phase Il dose.[3][7] Secondary objectives included assessing pharmacokinetics,
pharmacodynamics, and preliminary anti-tumor activity.[3][7] Pharmacodynamic studies
involved measuring metabolic activity in patients' peripheral blood mononuclear cells.[3]

Sirpiglenastat (DRP-104) - NCT04471415

This is an ongoing Phase 1/2a first-in-human study designed to evaluate the safety, tolerability,
pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of sirpiglenastat.[8]
The study includes dose-escalation parts for both intravenous and subcutaneous
administration, followed by dose expansion cohorts in patients with specific genetic mutations
(e.g., KEAP1, NFE2L2, and/or STK11 mutations in non-small cell lung cancer).[8][9] The trial
will also investigate sirpiglenastat in combination with the immune checkpoint inhibitor
atezolizumab.[8]

Visualizations
Glutamine Metabolism and GLS1 Inhibition
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Caption: Simplified pathway of glutamine metabolism and the point of intervention for GLS1
inhibitors.

First-in-Human GLS1 Inhibitor Trial Workflow
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Caption: A general workflow for the first-in-human clinical trials of GLS1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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